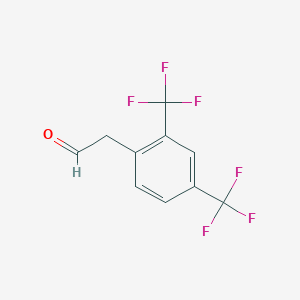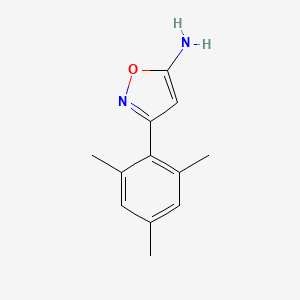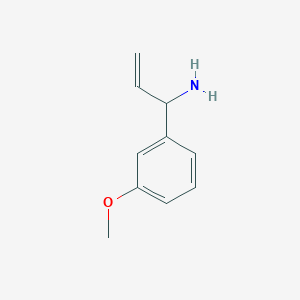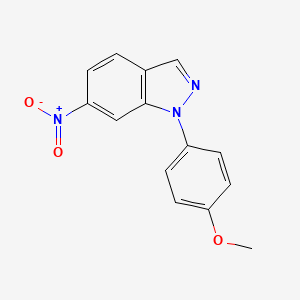![molecular formula C17H16O4 B12444448 3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12444448.png)
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids This compound is characterized by the presence of a methoxy group and a phenoxymethyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of vanillin with malonic acid in the presence of a base such as aniline. This reaction typically requires a long reaction time and may result in low yields . Another method involves the use of Cu(I)CN and tert-butylhypohalite, which provides better yields and involves simpler work-up procedures .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and cost-effectiveness. The use of microwave-assisted organic synthesis has also been explored to reduce reaction times, although the results have not been very encouraging .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets and pathways within cells. The compound is known to exert its effects by neutralizing reactive oxygen species (ROS), which can lead to the destruction of cancer cells through pro-apoptotic effects . Additionally, it may inhibit the replication of certain viruses and reduce the levels of low-density lipoprotein cholesterol (LDL-C) in humans .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferulic Acid:
Cinnamic Acid: 4-hydroxy-3-methoxycinnamic acid is another similar compound that shares structural similarities and exhibits comparable biological activities.
Uniqueness
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid is unique due to the presence of the phenoxymethyl group, which may enhance its biological activity and provide additional functionalization sites for further chemical modifications
Eigenschaften
Molekularformel |
C17H16O4 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-7-13(8-10-17(18)19)11-14(16)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19) |
InChI-Schlüssel |
PJOWRUHHQOQDQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B12444400.png)
![1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12444408.png)

![N-[4-(Aminomethyl)phenyl]-3-methylbenzamide](/img/structure/B12444423.png)

![4-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12444434.png)
![cycloocta-1,5-diene;(2S,5S)-1-[1-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]propan-2-yl]-2,5-diethylphospholan-1-ium;rhodium;tetrafluoroborate](/img/structure/B12444440.png)

![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12444455.png)
![Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12444461.png)
